molecular formula C45H72N10O9 B14259518 L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine CAS No. 309247-47-0

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine

Cat. No.: B14259518
CAS No.: 309247-47-0
M. Wt: 897.1 g/mol
InChI Key: QDERHRVZKOIVOL-CXWHUAPYSA-N
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Description

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine is a synthetic peptide composed of eight amino acids: phenylalanine, lysine, serine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-lysyl-L-leucine is unique due to its specific sequence and the presence of multiple lysine and phenylalanine residues, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents.

Properties

CAS No.

309247-47-0

Molecular Formula

C45H72N10O9

Molecular Weight

897.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H72N10O9/c1-29(2)25-37(45(63)64)54-41(59)34(20-10-13-23-47)52-43(61)36(27-31-17-7-4-8-18-31)53-44(62)38(28-56)55-42(60)35(21-11-14-24-48)51-40(58)33(19-9-12-22-46)50-39(57)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,56H,9-14,19-28,46-49H2,1-2H3,(H,50,57)(H,51,58)(H,52,61)(H,53,62)(H,54,59)(H,55,60)(H,63,64)/t32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

QDERHRVZKOIVOL-CXWHUAPYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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